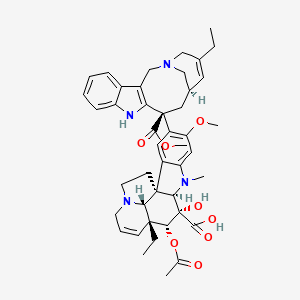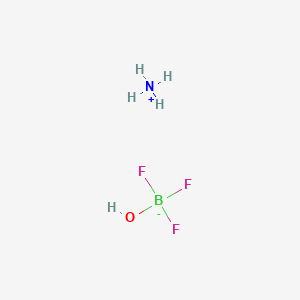
(S)-Hesperetin Benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Hesperetin Benzyl Ether is a derivative of hesperetin, a flavonoid commonly found in citrus fruits. This compound is characterized by the presence of a benzyl ether group attached to the hesperetin molecule. Flavonoids like hesperetin are known for their antioxidant, anti-inflammatory, and potential anticancer properties. The addition of a benzyl ether group can modify the compound’s solubility, stability, and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hesperetin Benzyl Ether typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism. For this compound, the process begins with the deprotonation of hesperetin using a strong base such as sodium hydride (NaH) to form the alkoxide ion. This alkoxide ion then reacts with benzyl bromide to form the desired ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ether synthesis can be applied. Industrial production would likely involve large-scale Williamson ether synthesis, utilizing efficient mixing and temperature control to ensure high yields and purity. The use of continuous flow reactors could also be considered to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-Hesperetin Benzyl Ether can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) in dry ether or sodium borohydride (NaBH_4) in methanol.
Substitution: Sodium methoxide (NaOCH_3) in methanol or ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
(S)-Hesperetin Benzyl Ether has several scientific research applications:
Chemistry: Used as a model compound to study ether synthesis and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activity and ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of (S)-Hesperetin Benzyl Ether involves its interaction with various molecular targets and pathways. The benzyl ether group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes. Once inside the cell, it can exert its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Hesperetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Naringenin Benzyl Ether: Another flavonoid derivative with similar modifications.
Quercetin Benzyl Ether: A benzyl ether derivative of quercetin, another well-known flavonoid.
Uniqueness
(S)-Hesperetin Benzyl Ether is unique due to the specific placement of the benzyl ether group, which can significantly alter its solubility, stability, and biological activity compared to its parent compound and other similar derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1403990-90-8 |
|---|---|
Molecular Formula |
C₂₃H₂₀O₆ |
Molecular Weight |
392.4 |
Synonyms |
(2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-Chloro-2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1145196.png)

![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)
